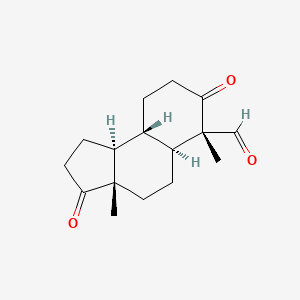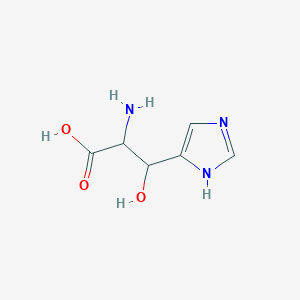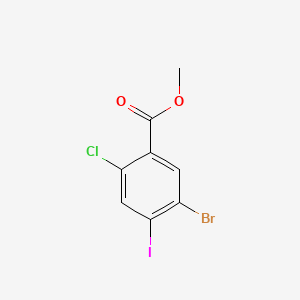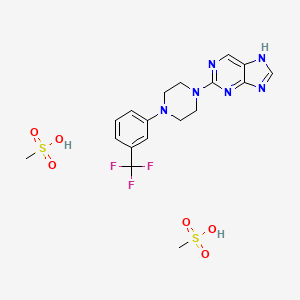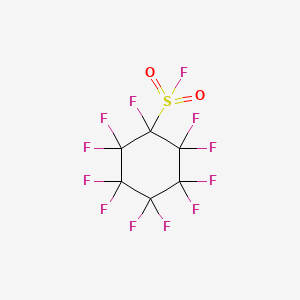
Cyclohexanesulfonyl fluoride, undecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecafluorocyclohexanesulfonyl fluoride is a fluorinated compound with the molecular formula C₆F₁₂O₂S. It is known for its high chemical and thermal stability, making it a valuable compound in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecafluorocyclohexanesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohexane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of undecafluorocyclohexanesulfonyl fluoride often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons . These methods are preferred due to their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Undecafluorocyclohexanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with undecafluorocyclohexanesulfonyl fluoride include nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
Undecafluorocyclohexanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various fluorinated compounds.
Chemical Biology: It serves as a reactive probe in chemical biology due to its ability to form stable covalent bonds with biological molecules.
Drug Discovery: Its unique properties make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It is used in the production of advanced materials with high chemical and thermal stability.
Mechanism of Action
The mechanism of action of undecafluorocyclohexanesulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to undecafluorocyclohexanesulfonyl fluoride include:
- Perfluorobutanesulfonyl fluoride (PBSF)
- Perfluorohexane sulfonyl fluoride (PHxSF)
- Perfluorooctane sulfonyl fluoride (POSF)
- Perfluorodecane sulfonyl fluoride (PDSF)
Uniqueness
Undecafluorocyclohexanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high chemical and thermal stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
CAS No. |
355-03-3 |
|---|---|
Molecular Formula |
C6F12O2S |
Molecular Weight |
364.11 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6F12O2S/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12 |
InChI Key |
SUYQQGZHVVTMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


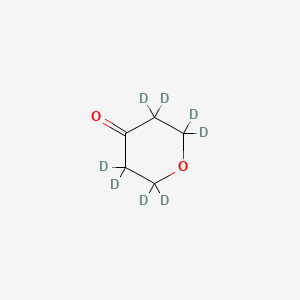
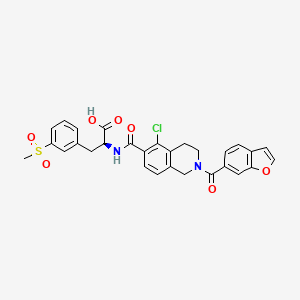
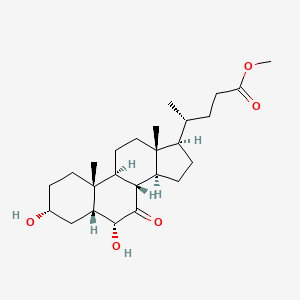
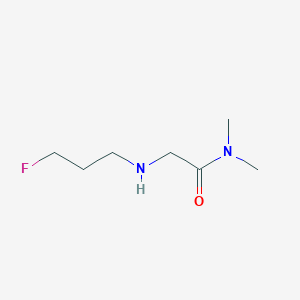
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
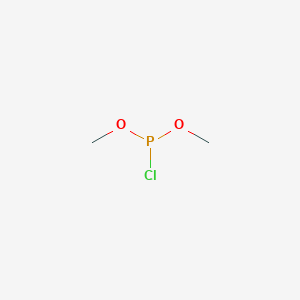
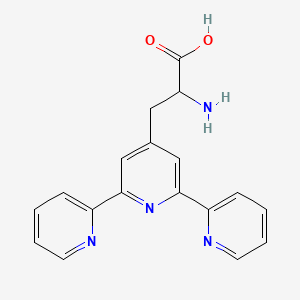
![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
